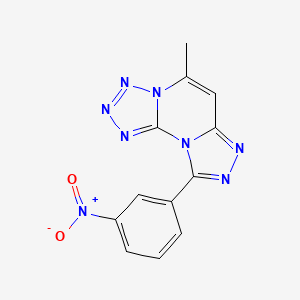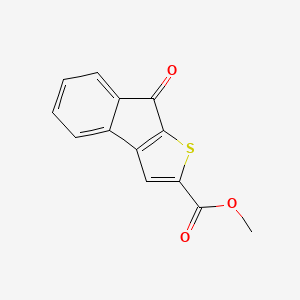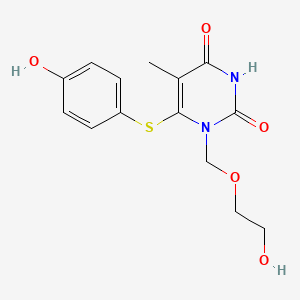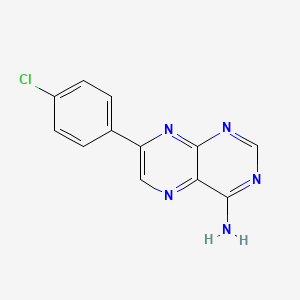
7-CN-8-MeS-Acyclic-7-deaza-dG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-CN-8-MeS-Acyclic-7-deaza-dG: is a modified nucleoside analog that has garnered significant interest in the field of nucleic acid research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-CN-8-MeS-Acyclic-7-deaza-dG involves multiple steps, starting from the basic nucleoside structureThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the selective modification of the nucleoside .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-CN-8-MeS-Acyclic-7-deaza-dG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Wissenschaftliche Forschungsanwendungen
7-CN-8-MeS-Acyclic-7-deaza-dG has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Biology: Studied for its role in nucleic acid modification and its potential effects on genetic expression.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and biochemical assays.
Wirkmechanismus
The mechanism of action of 7-CN-8-MeS-Acyclic-7-deaza-dG involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The molecular targets include specific enzymes involved in nucleic acid synthesis and modification. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-CN-8-MeS-Acyclic-7-deaza-dG include:
7-Deazaguanine: The parent compound with similar structural properties.
7-Cyano-7-deazaguanine: A derivative with a cyano group at the 7-position.
8-Methylthio-7-deazaguanine: A derivative with a methylthio group at the 8-position.
Uniqueness
The uniqueness of this compound lies in its combined structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
127945-68-0 |
|---|---|
Molekularformel |
C11H13N5O3S |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18) |
InChI-Schlüssel |
CBEBPNKZQJRLPX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


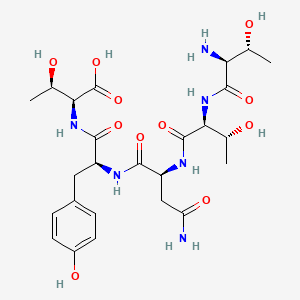
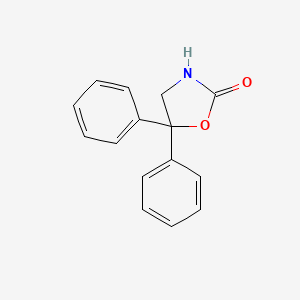
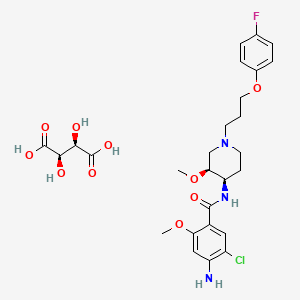
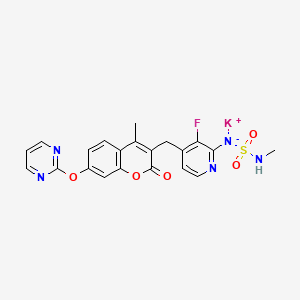
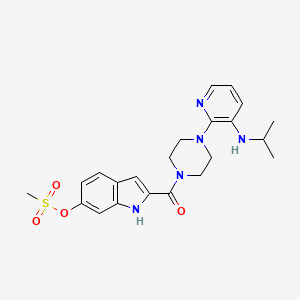
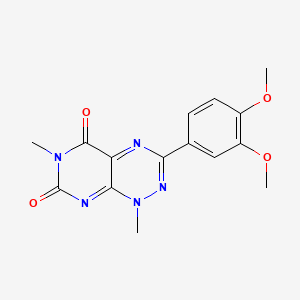
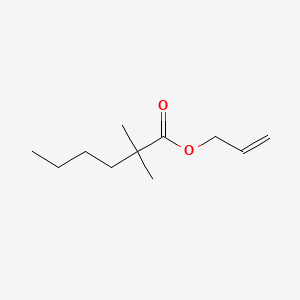
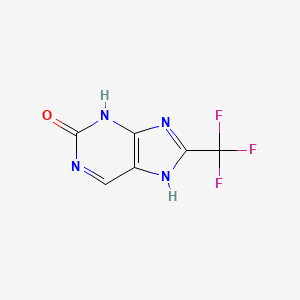
![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
